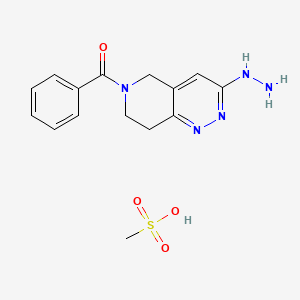
Laburnina
Descripción general
Descripción
Synthesis Analysis
Laburnine synthesis involves biomimetic approaches and formal syntheses, utilizing various methodologies to achieve the complex molecular structure. A notable method includes a direct Mannich type diastereoselective biomimetic cyclization using acetal as a pro-nucleophile, leading to the hydroxymethyl substituted bicyclic framework, facilitating the formal synthesis of laburnine alongside other bicyclic alkaloids such as epilupinine and isoretronecanol (Koley et al., 2014). Additionally, functionalized pyroglutamates have been employed in the asymmetric Michael addition reaction, leading to formal syntheses of laburnine (Liang et al., 2019).
Molecular Structure Analysis
The molecular structure of laburnine is characterized by a bicyclic framework that is crucial for its biological activity. The synthesis routes often involve strategic cyclization reactions that construct the core bicyclic structure, underlining the importance of molecular architecture in the synthesis of complex alkaloids like laburnine. The stereochemistry and functional group placement are critical for the biological activity of laburnine, making the molecular structure analysis an essential aspect of its study.
Chemical Reactions and Properties
Laburnine undergoes various chemical reactions that are pivotal in its synthesis and modification. These reactions include diastereoselective cyclizations, Michael addition, and enantioselective syntheses, which are crucial for constructing the laburnine framework with the desired stereochemistry (Brambilla et al., 2014). The chemical properties of laburnine, such as its reactivity and interaction with other molecules, are influenced by its unique molecular structure.
Physical Properties Analysis
The physical properties of laburnine, including its solubility, melting point, and optical activity, are influenced by its molecular structure. The thermodynamic properties of laburnine in various solutions have been studied, revealing insights into its dissolution behaviors and interactions with solvents (Li et al., 2012). These properties are essential for understanding the stability and formulation of laburnine for potential applications.
Aplicaciones Científicas De Investigación
Síntesis de Alcaloides Bicíclicos
La Laburnina sirve como un intermedio clave en la síntesis biomimética de alcaloides bicíclicos. Los investigadores han utilizado una ciclización diastereoselectiva de tipo Mannich usando acetal como pro-nucleófilo para crear marcos bicíclicos sustituidos con hidroximetilo {svg_1}. Este método ha facilitado la síntesis total de compuestos como (±)-epilupinina y síntesis formales de la propia this compound.
Actividades Antitumorales
La this compound y sus derivados han mostrado potencial en actividades inhibitorias de tumores. La estructura del compuesto le permite interactuar con objetivos biológicos que pueden inhibir el crecimiento de tumores, convirtiéndola en un activo valioso en el desarrollo de nuevos fármacos contra el cáncer {svg_2}.
Aplicaciones Insecticidas y Antihelmínticas
Algunos derivados de la this compound podrían actuar como antialimentarios, disuadiendo la alimentación de los insectos. Esta propiedad es beneficiosa para el desarrollo de insecticidas y antihelmínticos, contribuyendo al control de plagas y la protección agrícola {svg_3}.
Estudios Termodinámicos
Los comportamientos de disolución de la this compound en diversas soluciones se han estudiado utilizando microcalorimetría. Los investigadores han derivado propiedades termodinámicas como la entalpía, la energía libre de Gibbs y la entropía de disolución, que son cruciales para comprender el comportamiento del compuesto en los sistemas biológicos {svg_4}.
Educación Química
Debido a su estructura compleja y reactividad diversa, la this compound se utiliza a menudo en la educación química para demostrar técnicas sintéticas avanzadas y principios de estereoquímica. Sirve como un ejemplo para enseñar diastereoselectividad y enantioselectividad en la síntesis orgánica {svg_5}.
Síntesis de Productos Naturales
La this compound es un bloque de construcción en la síntesis de productos naturales, especialmente aquellos con esqueletos de pirrolizidina. Su uso en la síntesis de productos naturales destaca la importancia de comprender las vías biosintéticas naturales y de imitarlas en el laboratorio {svg_6}.
Desarrollo de Fármacos
Las características estructurales de la this compound la convierten en un candidato para el desarrollo de fármacos, particularmente en el diseño de fármacos que se dirigen a vías biológicas específicas. Su papel en la química medicinal está creciendo a medida que los investigadores continúan descubriendo nuevas aplicaciones basadas en su marco molecular {svg_7}.
Mecanismo De Acción
Target of Action
Laburnine, also known as (+)-Laburnine or (+)-Trachelanthamidine or (1S-cis)-Hexahydro-1H-pyrrolizine-1-methanol, is a pyrrolizidine alkaloid . Pyrrolizidine alkaloids are known to possess biological activities such as tumor inhibitory activities . .
Mode of Action
The exact mode of action of Laburnine is not fully understood due to the limited research available. As a pyrrolizidine alkaloid, it may share similar modes of action with other compounds in this class. Some pyrrolizidine alkaloids have been shown to inhibit tumor growth
Biochemical Pathways
Pyrrolizidine alkaloids, including Laburnine, are azabicyclo[3.3.0]octane-based natural products . They exist widely in various plant families and insects
Pharmacokinetics
A study on the thermodynamic properties of Laburnine in saline and glucose solutions provides some insights into its dissolution behaviors . .
Result of Action
As a pyrrolizidine alkaloid, it may share similar effects with other compounds in this class, such as tumor inhibitory activities . .
Propiedades
IUPAC Name |
[(1S,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-6-7-3-5-9-4-1-2-8(7)9/h7-8,10H,1-6H2/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFDEIYZIAVXHE-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CCN2C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@H](CCN2C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60187124 | |
| Record name | 1H-Pyrrolizine-1-methanol, hexahydro-, (1S-cis)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60187124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3348-73-0 | |
| Record name | (+)-Trachelanthamidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3348-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+)-Laburnine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003348730 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrrolizine-1-methanol, hexahydro-, (1S-cis)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60187124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LABURNINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UJ1D9E8IRV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Laburnine?
A: Laburnine, also known as (+)-Laburnine or (+)-Trachelanthamidine, is a naturally occurring pyrrolizidine alkaloid. It is found in various plant species, including those belonging to the genera Planchonella, Heliotropium, Crotalaria, and Senecio. [, , , ]
Q2: What is the molecular formula and weight of Laburnine?
A2: The molecular formula of Laburnine is C8H15NO, and its molecular weight is 141.21 g/mol.
Q3: Has Laburnine been found in nature as a free base or in conjugated forms?
A: Laburnine has been found in plants as both the free base and in various esterified forms. For example, in Planchonella species, it exists as the free base alongside its tiglate and benzoate esters. [] In Heliotropium curassavicum, it is found as the curassavate ester (curassavine) and as esters with (+)-viridifloric acid (coromandaline) and (-)-trachelanthic acid (heliovicine). []
Q4: What are the primary synthetic approaches to Laburnine?
A4: Several synthetic strategies have been developed to access Laburnine, showcasing its significance in organic chemistry. These approaches often utilize readily available chiral starting materials and employ key reactions such as:
- Asymmetric self-Mannich reaction: This strategy utilizes chiral catalysts to control the stereochemistry of the reaction, leading to either (+)-Laburnine or its enantiomer, (-)-trachelanthamidine. []
- Diels-Alder reaction: Cycloaddition reactions employing chiral auxiliaries, like α-(2-exo-hydroxy-10-bornylsulfinyl)maleimide, offer diastereoselective routes to (+)-Laburnine. [, , ]
- Tandem acyliminocyclization and retro-Diels-Alder reaction: This approach utilizes stereocontrol imparted by a bicyclo[2.2.1]heptene moiety in a chiral γ-hydroxy lactam followed by a Diels-Alder cycloreversion to access (+)-Laburnine. []
- Enamino ester reduction: This strategy exploits the chiral induction from (S)-α-methylbenzylamine during the catalytic or chemical reduction of pyrrolidine tetrasubstituted β-enamino esters. This approach provides a short and enantioselective route to (+)-Laburnine. [, ]
- Double reductive cyclization: This versatile protocol begins with a diastereoselective conjugate addition of an enantiopure lithium amide to an α,β-unsaturated ester. This is followed by tandem hydrogenolysis/hydrogenation to efficiently construct the pyrrolizidine core, enabling access to (+)-Laburnine. []
- Stereoselective radical addition: Utilizing (5R)-5-menthyloxy-2[5H]-furanone as a chiral starting material, stereoselective radical addition of tertiary amines followed by a three-step transformation offers an efficient route to (+)-Laburnine. [, ]
- Palladium-catalyzed intramolecular allylation: This strategy utilizes a palladium catalyst to promote the cyclization of a suitable precursor, enabling the stereoselective formation of (-)-trachelanthamidine, the enantiomer of (+)-Laburnine. []
- Sigmatropic rearrangement of vinyl aziridines: This novel method involves the rearrangement of 2-vinyl aziridine 2-carboxylates derived from chiral sulfinimines to produce chiral cyclic sulfoximines, which can be further transformed into Laburnine. [, ]
- Base-induced formal [3+2] annulation and intramolecular cyclization: This approach involves a base-mediated coupling-cyclization of α-sulfonylacetamide with (Z)-2-bromoacrylate, followed by intramolecular cyclization, ultimately leading to (±)-trachelanthamidine. [, ]
- Tributyltin hydride-mediated radical cyclization: This method utilizes a radical cyclization of (2S)-N-(α-chloroacetyl)-2-ethenylpyrrolidines derived from (S)-prolinol to access (-)-trachelanthamidine. []
- Claisen rearrangement and C-allylation of homoproline derivatives: This approach utilizes a Claisen rearrangement or direct C-allylation of homoproline esters to construct a key intermediate that can be further elaborated to furnish both (-)-trachelanthamidine and (-)-isoretronecanol. []
- Intramolecular carbenoid displacement (ICD) reaction: This method utilizes a carbon-carbon bond formation at the α-position to the nitrogen atom through an intramolecular carbenoid displacement reaction of diazo-sulfide or diazo-selenide derivatives, providing access to (±)-trachelanthamidine. [, ]
- Organocatalytic asymmetric Mannich cyclization: This strategy uses a chiral organocatalyst to promote the asymmetric Mannich cyclization of hydroxylactams with acetals, affording enantioenriched (-)-trachelanthamidine. []
- Phosphine-catalyzed [4+1] annulation: This method involves a phosphine-catalyzed annulative rearrangement of allenylic carbamates, proceeding through phosphonium diene intermediates, and has been applied in concise formal syntheses of (±)-trachelanthamidine. [, ]
Q5: What is the biosynthetic origin of Laburnine?
A: Laburnine is biosynthesized from the common alkaloid precursor, putrescine. Labeling studies have shown that putrescine is incorporated into the pyrrolizidine ring structure of Laburnine. [, ]
Q6: What is the role of trachelanthamidine in pyrrolizidine alkaloid biosynthesis?
A: Trachelanthamidine is considered a key intermediate in the biosynthesis of various pyrrolizidine alkaloids. It can be further hydroxylated and esterified to generate the structural diversity observed in this family of natural products. []
Q7: Is Laburnine incorporated into more complex pyrrolizidine alkaloids?
A: Yes, feeding experiments using radiolabeled trachelanthamidine have shown that it is efficiently incorporated into more complex pyrrolizidine alkaloids like retrorsine and echinatine. [, ]
Q8: Are there any known applications of Laburnine in organic synthesis?
A: Laburnine's dense functionalization and stereochemical complexity make it a valuable synthetic target. It can serve as a chiral building block for synthesizing other complex molecules, including pharmaceuticals and natural products. [, ]
Q9: What is known about the stability of Laburnine?
A: While specific studies on Laburnine's stability are limited within the provided research, it is known that alkaloids can be sensitive to factors like light, temperature, pH, and oxidizing agents. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



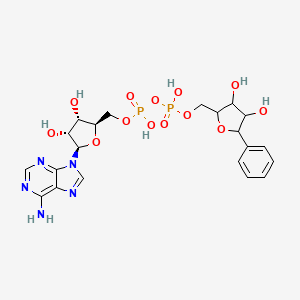

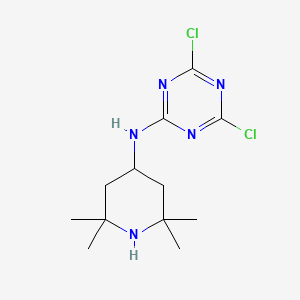

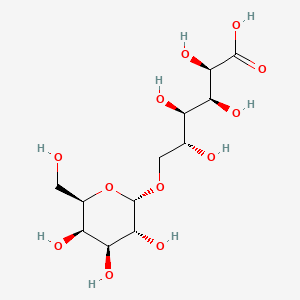
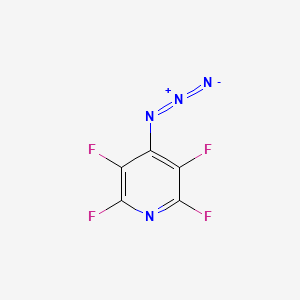
![n-{2-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]ethyl}-n-methylacetamide](/img/structure/B1197645.png)

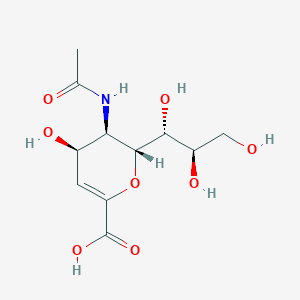
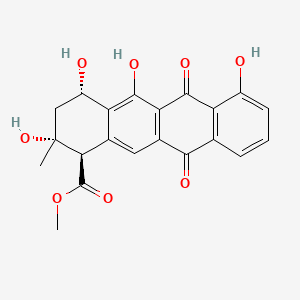
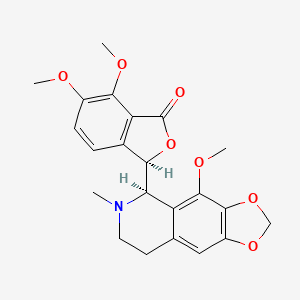
![1-[(3R,5S,10S,13S,17S)-3-hydroxy-3,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B1197655.png)
